2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde
Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Variability and Complex Formation
Compounds containing pyridine and dioxino structures, similar to 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde, demonstrate a wide range of chemical properties and applications. For instance, the study by Boča, Jameson, and Linert (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, underscoring their spectroscopic properties, structural diversity, magnetic properties, and biological and electrochemical activities. This highlights the potential of exploring similar compounds for various scientific applications (Boča, Jameson, & Linert, 2011).
Bioactive Heterocyclic Compounds
The chemistry of heterocyclic compounds, such as hydroxycoumarins, is extensively reviewed by Yoda (2020), focusing on their synthesis, reactivity, and applications in biology. This review emphasizes the importance of these compounds, including their derivatives, in various fields such as genetics, pharmacology, and microbiology, suggesting a broader context for the utility of compounds like this compound in scientific research (Yoda, 2020).
Catalysis and Synthetic Applications
The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which share structural similarities with this compound, is detailed by Parmar, Vala, and Patel (2023). This review covers the synthetic pathways employed using various catalysts, demonstrating the compound's relevance in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Environmental and Biodegradation Studies
Studies on the degradation and transformation of organic pollutants highlight the potential application of redox mediators in enhancing the efficiency of enzymatic degradation. Husain and Husain (2007) review how redox mediators can significantly improve the degradation of recalcitrant compounds, suggesting potential environmental applications for related chemical structures in wastewater treatment and pollution remediation (Husain & Husain, 2007).
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSFTEHWRXUJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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